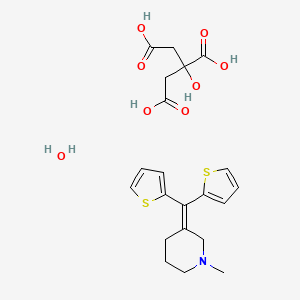
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, two chlorine atoms, a methoxy group, and an imine group attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline in the presence of an acid catalyst. This reaction forms the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of reactive functional groups allows it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-((2,6-dichlorophenylimino)methyl)phenol: Lacks the methoxy group.
2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methylphenol: Has a methyl group instead of a methoxy group.
Uniqueness
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C14H10BrCl2NO2 |
|---|---|
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
2-bromo-4-[(2,6-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-12-6-8(5-9(15)14(12)19)7-18-13-10(16)3-2-4-11(13)17/h2-7,19H,1H3 |
Clave InChI |
NUHWZEJHWKORNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NC2=C(C=CC=C2Cl)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



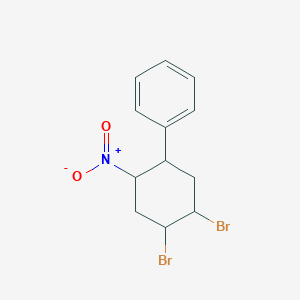

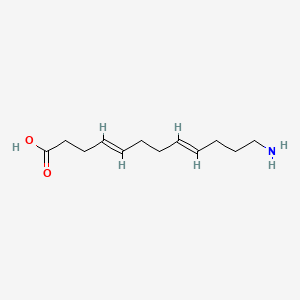
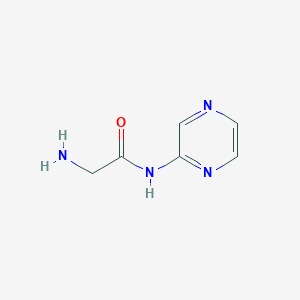
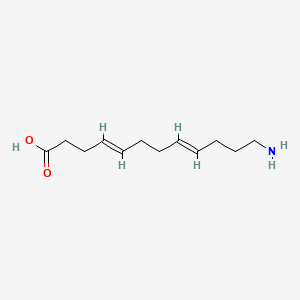

![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)




![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
